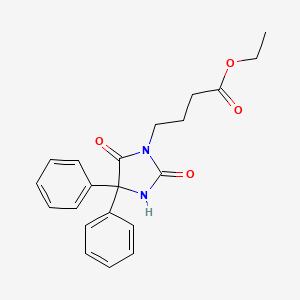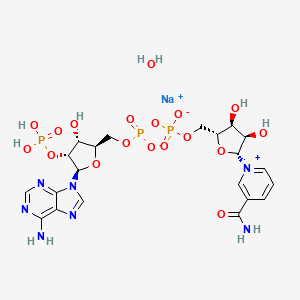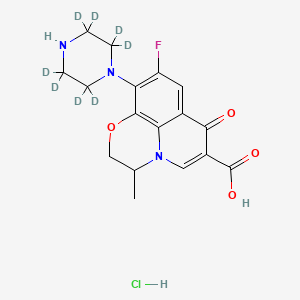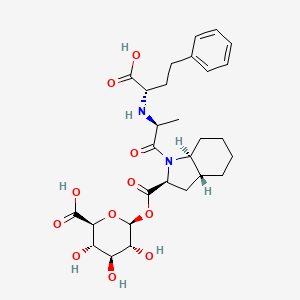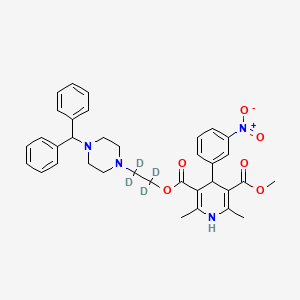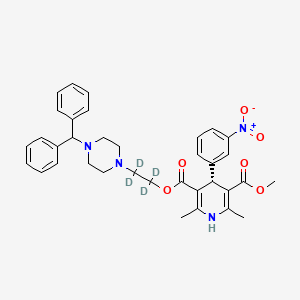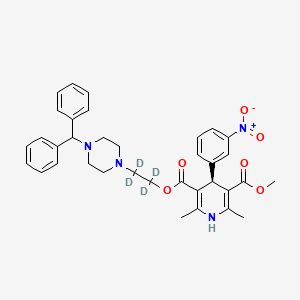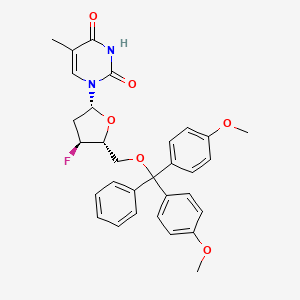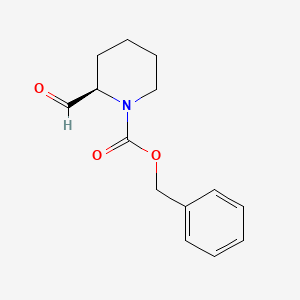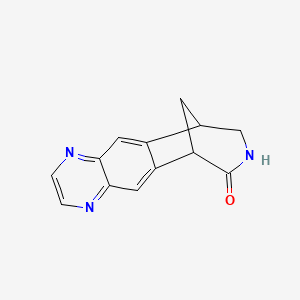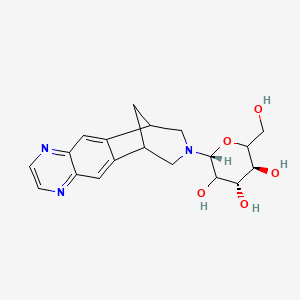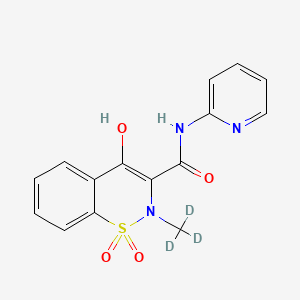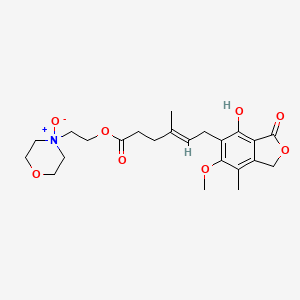
Mycophenolat-Mofetil-N-oxid
Übersicht
Beschreibung
Mycophenolate mofetil, also known as MMF or CellCept, is a prodrug of mycophenolic acid and is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . It is used with other medicines (e.g., cyclosporine, steroid medicine) to lower the body’s natural immunity in patients who receive organ transplants (e.g., kidney, heart, or liver) .
Molecular Structure Analysis
The molecular formula of Mycophenolate mofetil N-oxide is C23H31NO8 . The molecule contains a total of 65 bonds, including 34 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Mycophenolate mofetil reduces renal inflammation and glomerular and interstitial injury in the 5/6 renal ablation model . It has been shown to limit renal injury in a model of chronic nitric oxide (NO) inhibition associated with a high-salt diet .Physical and Chemical Properties Analysis
Mycophenolate mofetil N-oxide is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Behandlung der Immunthrombozytopenischen Purpura (ITP)
Mycophenolat-Mofetil-N-oxid wurde auf seine Wirksamkeit und Sicherheit bei der Behandlung von Patienten mit ITP untersucht. Eine systematische Überprüfung und Metaanalyse hat gezeigt, dass es in diesem Zusammenhang eine signifikante Gesamtansprechrate und eine vollständige Ansprechrate zeigt. Es ist eine wirksame Behandlungsoption für ITP, insbesondere in Kombination mit Steroiden und sogar in steroidresistenten Fällen .
Organtransplantation
Im Bereich der Organtransplantation wird this compound zur Verhinderung einer akuten Abstoßung eingesetzt. Es wirkt als Immunsuppressivum, indem es die Lymphozytenproliferation hemmt, was für die Aufrechterhaltung der Lebensfähigkeit transplantierter Organe entscheidend ist .
Autoimmune Erkrankungen
Die Verbindung hat potenzielle Anwendungen bei verschiedenen Autoimmunerkrankungen, einschließlich systemischem Lupus erythematodes und rheumatoider Arthritis. Seine immunsuppressiven Eigenschaften machen es zu einem Kandidaten für die Behandlung von Erkrankungen, die durch eine überaktive Immunantwort gekennzeichnet sind .
Forschung zu antineoplastischen Medikamenten
Es gibt laufende Forschungen zum Einsatz von this compound als antineoplastischem Medikament. Seine Wirksamkeit in diesem Bereich wird noch untersucht, aber es ist vielversprechend aufgrund seiner Auswirkungen auf die Lymphozytenproliferation .
Prävention von Fibrose
This compound kann eine „fibrosepräventive“ Wirkung haben, was in fibroinflammatorischen Krankheitsmodellen wie der systemischen Sklerose (SSc), insbesondere in den frühen Stadien, von großem Interesse ist .
Stickstoffoxidproduktion und Hemmung der induzierbaren Stickstoffoxidsynthase (iNOS)
Die Verbindung beeinflusst die Stickstoffoxidproduktion und es wurde gezeigt, dass sie die induzierbare Stickstoffoxidsynthase (iNOS) hemmt, ein Schlüsselezym im De-novo-Purinsyntheseweg. Diese Eigenschaft ist insbesondere im Zusammenhang mit der Nierentransplantation relevant .
Wirkmechanismus
Target of Action
Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides . This enzyme is more prevalent in T and B lymphocytes, making them more susceptible to the effects of MPA .
Mode of Action
MMF inhibits the enzymatic activity of IMPDH, leading to a reduction in the synthesis of guanosine nucleotides . This results in a more potent cytostatic effect on lymphocytes than on other cell types . By depleting guanosine nucleotides, MPA suppresses the production of nitric oxide by inducible NO synthase (iNOS) without affecting the activity of constitutive NO synthases . This leads to a decrease in the production of tissue-damaging peroxynitrite .
Biochemical Pathways
The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which in turn suppresses the glycosylation and expression of adhesion molecules . This results in a decrease in the recruitment of lymphocytes and monocytes into sites of inflammation . Additionally, MPA can induce apoptosis of activated T-lymphocytes, which may eliminate clones of cells responding to antigenic stimulation .
Pharmacokinetics
MMF is rapidly absorbed following oral administration and is hydrolyzed to MPA, the active metabolite . The oral bioavailability of MPA after MMF administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MMF that escapes initial intestinal hydrolysis enters into the liver via the portal vein and gets converted to MPA in the hepatocytes .
Result of Action
The primary result of MMF’s action is the suppression of the immune response, which is why it is used as an immunosuppressant in organ transplantation . By inhibiting IMPDH, MMF prevents the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . This makes MMF effective in preventing organ rejection after hepatic, renal, and cardiac transplants .
Action Environment
The action of MMF can be influenced by various environmental factors. For instance, the bioavailability of MPA can be significantly reduced when taken with a high-fat meal . Therefore, to increase absorption, MMF should be taken on an empty stomach . Additionally, certain drugs, such as proton pump inhibitors and iron/magnesium oxide, can affect the pharmacokinetics of MMF .
Safety and Hazards
Zukünftige Richtungen
Mycophenolate mofetil is indicated for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac, or liver transplants . It may also be used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy . Future research may focus on its potential to ameliorate renal ischaemia-reperfusion injury .
Biochemische Analyse
Biochemical Properties
Mycophenolate mofetil N-oxide, like its parent compound MMF, is likely to interact with the enzyme IMPDH . IMPDH plays a key role in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, Mycophenolate mofetil N-oxide may deplete guanosine nucleotides, thereby suppressing the proliferation of lymphocytes .
Cellular Effects
The primary cellular effect of Mycophenolate mofetil N-oxide is the inhibition of lymphocyte proliferation . This is particularly relevant in the context of organ transplantation, where the suppression of the immune response can prevent organ rejection . The compound may also have effects on other cell types, but these are less well understood.
Molecular Mechanism
The molecular mechanism of action of Mycophenolate mofetil N-oxide involves the inhibition of the enzyme IMPDH . This results in the depletion of guanosine nucleotides and the suppression of lymphocyte proliferation
Metabolic Pathways
Mycophenolate mofetil N-oxide is likely metabolized in the liver, similar to MMF It is known that MMF is metabolized to mycophenolic acid, which is the active form of the drug . It is possible that Mycophenolate mofetil N-oxide undergoes similar metabolic transformations.
Eigenschaften
IUPAC Name |
2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAMCFHWPXNAW-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176940 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224052-51-1 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



